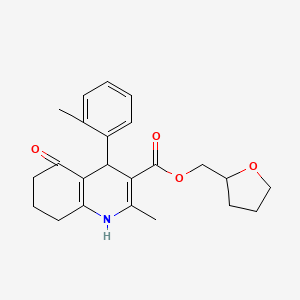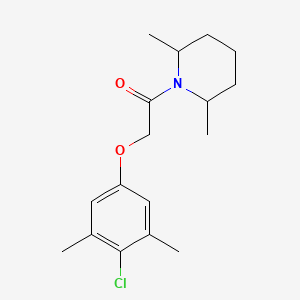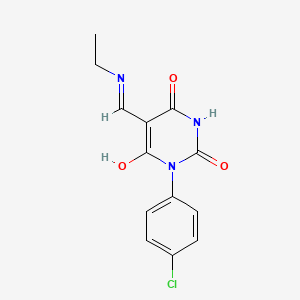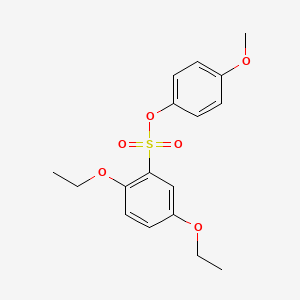![molecular formula C26H28O4S B5240231 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B5240231.png)
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a propanone backbone, with additional methyl and propoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylphenylsulfonyl chloride with 4-propoxybenzaldehyde in the presence of a base, followed by reduction and subsequent reaction with 4-methylacetophenone. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions include sulfone, alcohol, amine, sulfonamide, and sulfonate derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of a propoxy group, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-ethoxyphenyl)propan-1-one: The presence of an ethoxy group instead of a propoxy group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4S/c1-4-17-30-23-13-11-22(12-14-23)26(18-25(27)21-9-5-19(2)6-10-21)31(28,29)24-15-7-20(3)8-16-24/h5-16,26H,4,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBWHROGKWQSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5240149.png)


![2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5240172.png)
![1-(3,5-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5240174.png)
![1-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5240176.png)
![{4-[3-(1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B5240183.png)

![2-{[2-(benzyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol](/img/structure/B5240198.png)
![3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5240206.png)
![1,3-diphenylpyrido[1,2-a]benzimidazole](/img/structure/B5240211.png)
![1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5240217.png)
![2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5240221.png)

